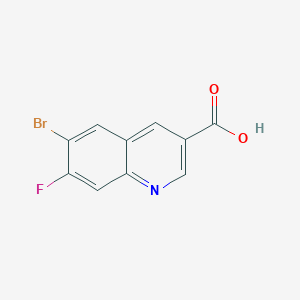

6-Bromo-7-fluoroquinoline-3-carboxylic Acid

Descripción

Propiedades

Fórmula molecular |

C10H5BrFNO2 |

|---|---|

Peso molecular |

270.05 g/mol |

Nombre IUPAC |

6-bromo-7-fluoroquinoline-3-carboxylic acid |

InChI |

InChI=1S/C10H5BrFNO2/c11-7-2-5-1-6(10(14)15)4-13-9(5)3-8(7)12/h1-4H,(H,14,15) |

Clave InChI |

ONIDLIULTFYGCV-UHFFFAOYSA-N |

SMILES canónico |

C1=C2C=C(C(=CC2=NC=C1C(=O)O)F)Br |

Origen del producto |

United States |

An In-depth Technical Guide to 6-Bromo-7-fluoroquinoline-3-carboxylic Acid: Synthesis, Characterization, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 6-bromo-7-fluoroquinoline-3-carboxylic acid, a halogenated quinoline derivative with significant potential in medicinal chemistry and drug development. While this specific compound is not widely commercialized, this document elucidates its core physicochemical properties, proposes a robust synthetic pathway, and explores its predicted spectroscopic profile and potential therapeutic applications based on the well-established chemistry of analogous compounds.

Physicochemical and Spectroscopic Properties

Table 1: Physicochemical Properties of 6-Bromo-7-fluoroquinoline-3-carboxylic Acid

| Property | Value | Source |

| Molecular Formula | C₁₀H₅BrFNO₂ | PubChem[1][2] |

| Molecular Weight | 270.05 g/mol | Calculated |

| Monoisotopic Mass | 268.94877 Da | PubChem[1] |

| Appearance | Predicted to be a solid at room temperature | Inferred from analogs |

Spectroscopic Profile (Predicted)

Direct spectroscopic data for 6-bromo-7-fluoroquinoline-3-carboxylic acid is not available. However, a predictive analysis based on closely related analogs, such as other bromo-fluoro-quinoline derivatives, allows for the estimation of its characteristic spectral features.[3][4]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline core. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the bromine, fluorine, and carboxylic acid groups.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum should display ten distinct signals corresponding to the carbon atoms in the molecule. Their chemical shifts will provide valuable information about their electronic environment.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (¹⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio).[5] High-resolution mass spectrometry (HRMS) should confirm the elemental composition.

Synthesis of 6-Bromo-7-fluoroquinoline-3-carboxylic Acid

A plausible and efficient synthetic route for 6-bromo-7-fluoroquinoline-3-carboxylic acid is the Gould-Jacobs reaction.[6][7] This well-established method for quinoline synthesis involves the condensation of an appropriately substituted aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[8][9]

Proposed Synthetic Pathway: Gould-Jacobs Reaction

The synthesis would commence with the reaction of 4-bromo-3-fluoroaniline with diethyl ethoxymethylenemalonate (DEEM) to form the anilidomethylenemalonate intermediate. Subsequent high-temperature cyclization of this intermediate would yield the ethyl ester of 6-bromo-7-fluoro-4-hydroxyquinoline-3-carboxylic acid. Finally, hydrolysis of the ester and subsequent decarboxylation would afford the target molecule.

Caption: Proposed Gould-Jacobs synthesis of 6-Bromo-7-fluoroquinoline-3-carboxylic Acid.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Diethyl 2-((4-bromo-3-fluorophenyl)amino)methylenemalonate

-

In a round-bottom flask, combine 4-bromo-3-fluoroaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

-

Heat the mixture at 120-130°C for 2-3 hours, with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of Ethyl 6-bromo-7-fluoro-4-hydroxyquinoline-3-carboxylate

-

Add the anilidomethylenemalonate intermediate from Step 1 to a high-boiling point solvent such as Dowtherm A.

-

Heat the mixture to 250-260°C for 30-60 minutes.

-

Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.

-

Filter the solid, wash with hexane, and dry under vacuum.

Step 3: Synthesis of 6-Bromo-7-fluoroquinoline-3-carboxylic Acid

-

Suspend the ethyl ester from Step 2 in an aqueous solution of sodium hydroxide (e.g., 10% w/v).

-

Reflux the mixture for 2-4 hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and acidify with a suitable acid (e.g., hydrochloric acid) to a pH of approximately 2-3.

-

The precipitated product, 6-bromo-7-fluoroquinoline-3-carboxylic acid, is collected by filtration, washed with water, and dried.

Applications in Drug Discovery and Medicinal Chemistry

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antibacterial, anticancer, and antimalarial properties.[10][11][12] The fluoroquinolone class of antibiotics, in particular, has seen extensive development and clinical use.[13][14][15]

The presence of a fluorine atom at the C-6 position is known to enhance the antibacterial activity of quinolones by improving their inhibition of bacterial DNA gyrase.[16] The bromine atom at the C-7 position provides a handle for further chemical modification through cross-coupling reactions, allowing for the synthesis of a diverse library of analogs for structure-activity relationship (SAR) studies.

Caption: Drug discovery workflow utilizing 6-Bromo-7-fluoroquinoline-3-carboxylic Acid.

Safety and Handling

Halogenated organic compounds, including bromo-fluoro-quinoline derivatives, should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[17][18][19]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

6-Bromo-7-fluoroquinoline-3-carboxylic acid represents a valuable, albeit not widely available, building block for medicinal chemistry and drug discovery. Its synthesis can be achieved through established methodologies like the Gould-Jacobs reaction. The strategic placement of the bromine and fluorine atoms on the quinoline core provides opportunities for both potent biological activity and further chemical diversification. This technical guide serves as a foundational resource for researchers interested in exploring the potential of this and related compounds in the development of novel therapeutic agents.

References

- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

- Benchchem. (2025). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis.

- Larock, R. C., & Yao, T. (2010). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron, 66(6), 1177-1184.

- Oriental Journal of Chemistry. (2023).

- PMC. (2025).

- Larock, R. C., & Zhang, X. (2005). Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)anilines. Organic Letters, 7(4), 593-596.

- Name Reactions in Organic Synthesis. (n.d.). Gould-Jacobs Reaction.

- MDPI. (2025).

- ACS Publications. (2005). Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)anilines. Organic Letters, 7(4), 593-596.

- PMC. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential.

- RSC Advances. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.

- Recent Developments of Quinoline Derivatives and their Potential Biological Activities. (2021).

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.

- Journal of Drug Delivery and Therapeutics. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. 12(4).

- ResearchGate. (n.d.). ¹H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;...).

- ResearchGate. (n.d.). ¹H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;...).

- Benchchem. (n.d.). 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid.

- Journal of Enzyme Inhibition and Medicinal Chemistry. (2008). The role of fluorine in medicinal chemistry. 23(5), 589-599.

- ChemicalBook. (2025).

- PubChem. (n.d.). 6-Bromoquinoline.

- ChemicalBook. (n.d.). 6-Bromoquinoline(5332-25-2) ¹H NMR spectrum.

- Opast Publishing Group. (2022). Insights on Fluoroquinolones as Anti-Bacterial Drugs. J Chem Edu Res Prac, 6(2), 402-409.

- Benchchem. (n.d.). Methyl 6-bromoquinoline-3-carboxylate: A Comprehensive Technical Guide for Chemical Synthesis and Drug Discovery.

- Fisher Scientific. (2009).

- PMC. (2022). Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance.

- Thermo Fisher Scientific. (2009).

- Adesh University Journal of Medical Sciences & Research. (2020). Fluoroquinolone antibiotics: An overview.

- SciSpace. (n.d.). Fluoroquinolone antibacterials: a review on chemistry, microbiology and therapeutic prospects.

- Synquest Labs. (n.d.).

- Key Organics. (2017).

- ResearchGate. (2015).

- Asian Research Association. (2026). Computational Insights into the Structural, Spectroscopic, Biological, and Topological Properties of Chloro- and Fluoro-Substituted Quinolone Carboxylic Acids.

- Synthesis of Fluoroquinolones Deriv

- Journal of Medicinal Chemistry. (n.d.). Synthesis and Antibacterial Activity of 1-(2-Fluorovinyl)-7-substituted-4-quinolone-3-carboxylic Acid Derivatives, Conformationally Restricted Analogues of Fleroxacin.

- Semantic Scholar. (n.d.).

- PubChem. (n.d.). 3-Bromo-8-fluoroquinoline-6-carboxylic Acid.

- Oxford Academic. (n.d.).

- PubChemLite. (n.d.). 7-bromo-8-fluoroquinoline-2-carboxylic acid (C10H5BrFNO2).

- PubMed. (2003). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents.

- ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds.

- ACS Publications. (2023). Molecular Optical Diagnostic Probes: Rationally Designed Quinolines with Raman-Chiral-Fluorescent Activity.

- MSU chemistry. (n.d.). Mass Spectrometry.

- Synthesis, Characterization, Antimicrobial and Enzyme Inhibitory Studies of Moxifloxacin with Arom

Sources

- 1. 3-Bromo-8-fluoroquinoline-6-carboxylic Acid | C10H5BrFNO2 | CID 177819474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 7-bromo-8-fluoroquinoline-2-carboxylic acid (C10H5BrFNO2) [pubchemlite.lcsb.uni.lu]

- 3. 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid | 1019016-15-9 | Benchchem [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 11. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. opastpublishers.com [opastpublishers.com]

- 14. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fluoroquinolone antibiotics: An overview - Adesh University Journal of Medical Sciences & Research [aujmsr.com]

- 16. tandfonline.com [tandfonline.com]

- 17. chemicalbook.com [chemicalbook.com]

- 18. fishersci.com [fishersci.com]

- 19. synquestlabs.com [synquestlabs.com]

The Strategic Role of 6-Bromo-7-Fluoroquinoline-3-Carboxylic Acid in Advanced Drug Discovery

Executive Summary: Breaking the Classical Quinolone Paradigm

For decades, the fluoroquinolone scaffold has been dominated by the classical 6-fluoro-7-amino substitution pattern (e.g., ciprofloxacin, levofloxacin), primarily targeting bacterial DNA gyrase. However, as antimicrobial resistance (AMR) accelerates and the quinolone core is increasingly repurposed for oncology, researchers require novel chemical space.

Enter 6-bromo-7-fluoroquinoline-3-carboxylic acid (and its 4-oxo/ester derivatives). As a Senior Application Scientist, I view this di-halogenated building block not merely as a reagent, but as a paradigm-shifting intermediate. By deliberately reversing traditional reactivity profiles—retaining the 7-fluoro group for metabolic stability while utilizing the 6-bromo group as a transition-metal cross-coupling handle—this intermediate enables the synthesis of highly potent, non-classical architectures, including Ataxia Telangiectasia Mutated (ATM) kinase inhibitors[1] and advanced antimicrobial hybrids[2].

Mechanistic Rationale: Orthogonal Reactivity & Chemoselectivity

The true value of the 6-bromo-7-fluoroquinoline core lies in its orthogonal reactivity, governed by strict thermodynamic and kinetic principles:

-

The C-7 Fluorine (Bioisosteric Retention): In classical synthesis, the C-7 halogen is displaced via Nucleophilic Aromatic Substitution (SNAr). However, in advanced workflows, the C-7 fluorine is intentionally retained. The highly stable C–F bond (Bond Dissociation Energy ~115 kcal/mol) acts as a bioisostere for hydrogen. This retention increases lipophilicity, improves blood-brain barrier (BBB) penetrance, and strictly blocks CYP450-mediated metabolic oxidation at the 7-position[3].

-

The C-6 Bromine (Cross-Coupling Handle): The C–Br bond is significantly weaker (BDE ~68 kcal/mol). Palladium(0) complexes will selectively undergo oxidative addition at the C-6 bromine, leaving the C-7 fluorine completely unreactive. This allows for regioselective Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce bulky aryl, heteroaryl, or alkyl groups that cannot be installed via standard SNAr[2].

Workflow Visualization

The following diagram illustrates the orthogonal functionalization pathway, demonstrating how the core is modified while preserving the critical C-7 bioisostere.

Strategic functionalization of the quinoline core retaining the 7-fluoro group.

Experimental Methodologies: A Self-Validating System

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis of advanced APIs using this intermediate. Every step is designed as a self-validating system where the inherent electronics of the molecule dictate the outcome.

Protocol 1: Preparation of the Imidazo[4,5-c]quinolin-2-one Core via Curtius Rearrangement

This protocol is utilized in the synthesis of oncology assets like ATM kinase inhibitors (e.g., AZD1390 analogs) [1].

-

Causality: Converting the 3-carboxylic acid into an acyl azide using Diphenylphosphoryl azide (DPPA), followed by thermal Curtius rearrangement, generates a highly reactive isocyanate intermediate. The adjacent 4-(alkylamino) group immediately traps the isocyanate, yielding the fused imidazo-ring. The 6-bromo and 7-fluoro groups are entirely inert to these conditions, validating the orthogonal stability of the halogenated ring.

-

Step-by-Step:

-

Suspend 6-bromo-7-fluoro-4-(isopropylamino)quinoline-3-carboxylic acid (1.0 equiv) in anhydrous DMF (10 volumes) under an inert N₂ atmosphere.

-

Add Triethylamine (3.0 equiv) in one portion and stir at ambient temperature for 30 minutes to deprotonate the carboxylic acid.

-

Dropwise add DPPA (1.2 equiv). Stir for 30 minutes at room temperature to form the acyl azide.

-

Heat the reaction to 60 °C for 3 hours. The thermal energy drives the expulsion of N₂ gas (Curtius rearrangement), forming the isocyanate which spontaneously cyclizes.

-

Pour the mixture into ice water to precipitate the fused tricyclic intermediate. Filter, wash with water, and dry under vacuum.

-

Protocol 2: Palladium-Catalyzed C-6 Suzuki-Miyaura Cross-Coupling

This protocol introduces novel chemical space at C-6, utilized in both oncology and the synthesis of trifluoromethylated antimicrobial hybrids [2].

-

Causality: The Pd(0) catalyst selectively inserts into the weaker C–Br bond over the highly stable C–F bond. The use of Pd(dppf)Cl₂ provides a bulky, bidentate ligand framework that stabilizes the active Pd(0) species, preventing catalyst deactivation and suppressing unwanted dehalogenation.

-

Step-by-Step:

-

To a solution of the C7-fluoro-C6-bromo intermediate (1.0 equiv) in degassed DMF (10 volumes), add the desired boronic acid or pinacol ester (1.2 equiv).

-

Add an inorganic base such as K₂CO₃ (3.0 equiv) to facilitate the crucial transmetalation step.

-

Purge the reaction vessel with N₂ for 5–10 minutes.

-

Add Pd(dppf)Cl₂·DCM (0.05 equiv) and heat the mixture at 80 °C for 4–8 hours.

-

Monitor via LC-MS. Upon completion, filter through a Celite pad to remove palladium black.

-

Partition with EtOAc/water, wash the organic layer with 15% brine (to remove DMF), dry over Na₂SO₄, and purify via flash chromatography.

-

Quantitative Reaction Profiles

The table below summarizes the quantitative data and reaction parameters for key transformations utilizing the 6-bromo-7-fluoroquinoline core across different therapeutic domains[1][2][3].

| Substrate / Intermediate | Reaction Type | Key Reagents & Catalyst | Target Application | Reported Metric / Yield |

| 6-Bromo-7-fluoro-4-(isopropylamino)quinoline-3-carboxylic acid | Curtius Rearrangement & Cyclization | DPPA, Et₃N, DMF, 60 °C | Oncology (ATM Kinase Inhibitor Core) | Validated at 128 g industrial scale |

| 6-Bromo-7-fluoro-2-(CF₃)-quinolin-4-one | N1-Alkylation | 3-(2-bromomethyl)-hydantoin, K₂CO₃, DMF | Antimicrobial Precursor | High conversion (TLC/HRMS confirmed) |

| C7-Fluoro-C6-Bromo-hydantoin hybrid | Suzuki Cross-Coupling | Boronic ester, Pd(dppf)Cl₂·DCM, K₂CO₃, 80 °C | DNA Gyrase Inhibitor | Structurally isolated; MIC 50 µg/mL |

| Imidazo[4,5-c]quinolin-2-one (6-Bromo) | Suzuki Cross-Coupling | Pyridyl-boronic acid, Pd-catalyst | Oncology (AZD1390 analogs) | 12% overall yield (Nitro-precursor) |

Applications in Modern Therapeutics

The strategic deployment of 6-bromo-7-fluoroquinoline-3-carboxylic acid has directly enabled breakthroughs in two major fields:

-

Oncology (ATM Kinase Inhibitors): Ataxia telangiectasia mutated (ATM) kinase is a critical responder to DNA double-strand breaks. Inhibiting ATM sensitizes tumors to radiation therapy. AstraZeneca utilized the 6-bromo-7-fluoro core to synthesize imidazo[4,5-c]quinolin-2-one derivatives. The 6-bromo handle allowed the attachment of a pyridyl moiety to engage the kinase hinge region, while the retained 7-fluoro group was essential for achieving the high blood-brain barrier penetration required to treat glioblastoma [4].

-

Advanced Antimicrobials: To combat multidrug-resistant S. aureus and P. aeruginosa, researchers have synthesized trifluoromethylated quinolone-hydantoin hybrids. By utilizing the 6-bromo position for Suzuki coupling (installing propene or aryl groups) and retaining the 7-fluoro group, these novel agents successfully bypass standard DNA gyrase mutations that confer resistance to classical fluoroquinolones [2].

References

- AstraZeneca AB. "WO2017046216A1 - 8-[6-[3-(amino)propoxy]-3-pyridyl]-1-isopropyl-imidazo[4,5-c]quinolin-2-one derivatives as selective modulators of ataxia telangiectasia mutated (atm) kinase for the treatment of cancer.

-

Mahajan, A., et al. "Trifluoromethylated Quinolone-Hydantoin Hybrids: Synthesis and Antibacterial Evaluation." Sci, vol. 4, no. 3, 2022, p. 30. MDPI.[Link]

-

Weber, A. M., et al. "Radiofluorination of a highly potent ATM inhibitor as a potential PET imaging agent." EJNMMI Radiopharmacy and Chemistry, 2022. NIH PMC.[Link]

Sources

- 1. WO2017046216A1 - 8-[6-[3-(amino)propoxy]-3-pyridyl]-1 -isopropyl-imidazo[4,5-c]quinolin-2-one derivatives as selective modulators of ataxia telangiectasia mutated (atm) kinase for the treatment of cancer - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. Radiofluorination of a highly potent ATM inhibitor as a potential PET imaging agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Therapeutic Potential and Synthetic Versatility of 6-Bromo-7-Fluoroquinoline-3-Carboxylic Acid Derivatives

Executive Summary

The quinolone and quinoline-3-carboxylic acid scaffolds are foundational to modern medicinal chemistry, most notably recognized in the fluoroquinolone class of broad-spectrum antibiotics. However, the specific substitution pattern of 6-bromo-7-fluoroquinoline-3-carboxylic acid represents a paradigm shift in synthetic utility. By replacing the traditional C6-fluorine with a C6-bromine, researchers unlock a dual-reactivity profile: the C7-fluorine remains highly susceptible to Nucleophilic Aromatic Substitution (SNAr), while the C6-bromine serves as an ideal handle for palladium-catalyzed cross-coupling. This whitepaper explores the mechanistic rationale, therapeutic applications, and self-validating synthetic protocols associated with this privileged chemical building block.

The Chemical Anatomy: Orthogonal Reactivity

The standard fluoroquinolone core (e.g., ciprofloxacin) relies on a 6-fluoro-7-amino substitution pattern. While highly effective for DNA gyrase inhibition, the C6-fluorine is synthetically inert, limiting late-stage functionalization.

The introduction of a bromine atom at the C6 position fundamentally alters the synthetic landscape[1]. The 6-bromo-7-fluoroquinoline-3-carboxylic acid core offers orthogonal reactivity :

-

C7-Fluorine (SNAr): The electron-withdrawing nature of the adjacent C6-bromine, combined with the para-positioned C4-carbonyl (or analogous activating groups), makes the C7-fluorine an excellent leaving group for nucleophilic attack by secondary amines[2].

-

C6-Bromine (Cross-Coupling): The intrinsic bond dissociation energy of the C-Br bond (~68 kcal/mol) is significantly lower than that of the C-F bond (~115 kcal/mol). This allows for chemoselective oxidative addition by Palladium(0) catalysts, enabling Suzuki-Miyaura, Sonogashira, or Stille cross-couplings without disturbing the rest of the molecule[1].

Orthogonal synthetic workflow for functionalizing the 6-bromo-7-fluoroquinoline core.

Therapeutic Applications & Mechanistic Pathways

Next-Generation Antibacterial Agents

Bacterial resistance to standard fluoroquinolones often arises from point mutations in the target enzymes (DNA gyrase and Topoisomerase IV). By utilizing the 6-bromo-7-fluoro scaffold, researchers can synthesize[2] and introduce bulky lipophilic groups at the C6 position via cross-coupling. These modifications alter the spatial geometry of the drug, allowing it to bypass mutated binding pockets and retain efficacy against resistant Gram-positive and Gram-negative strains[3].

Precision Oncology: PRMT5 and Kinase Inhibition

Beyond infectious diseases, the quinoline-3-carboxylic acid core has emerged as a potent hinge-binding scaffold in oncology. A prime example is the development of AM-9747 , an MTA-cooperative PRMT5 inhibitor[4]. In cancers with MTAP gene deletions, the metabolite MTA accumulates and partially inhibits PRMT5.[5] synthesized from brominated precursors can selectively bind to this MTA-PRMT5 complex, driving synthetic lethality in tumor cells while sparing healthy tissue[4]. Furthermore, C6-aryl substituted quinolines have been identified as potent inhibitors of EGFR and HER-2 kinases[1].

Mechanism of MTA-cooperative PRMT5 inhibition by quinoline derivatives.

Experimental Methodologies: A Self-Validating System

To leverage the full potential of 6-bromo-7-fluoroquinoline-3-carboxylic acid, the functionalization must be performed in a specific sequence. SNAr at C7 must precede Suzuki coupling at C6 to prevent premature cross-coupling or deactivation of the fluorinated site.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at C7

Objective: Install a secondary amine (e.g., 1-methylpiperazine) at the C7 position.

-

Reagents: 6-Bromo-7-fluoroquinoline-3-carboxylic acid (1.0 eq), 1-methylpiperazine (3.0 eq), K₂CO₃ (3.0 eq), anhydrous DMF (0.2 M).

-

Causality & Execution: The reaction is executed in DMF, a polar aprotic solvent. DMF is critical here because it solvates the potassium cations, leaving the amine nucleophile highly reactive, while stabilizing the transient Meisenheimer complex formed during the SNAr process. The mixture is heated to 80 °C for 12 hours. K₂CO₃ acts as an acid scavenger to neutralize the HF byproduct, driving the reaction to completion[2].

-

Validation & QC: Upon aqueous workup and precipitation, analyze the intermediate via LC-MS. The mass spectrum must show the disappearance of the starting material and the presence of a characteristic 1:1 isotopic doublet (M and M+2) . This doublet is the definitive signature of the unreacted C6-bromine isotope (

Br and

Protocol 2: Suzuki-Miyaura Cross-Coupling at C6

Objective: Replace the C6-bromine with an aryl or heteroaryl group.

-

Reagents: C7-amino-6-bromoquinoline intermediate (1.0 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.0 eq), 1,4-Dioxane/H₂O (4:1 v/v).

-

Causality & Execution: The biphasic solvent system is non-negotiable. Dioxane solubilizes the bulky quinoline substrate, while water dissolves the inorganic base, generating the hydroxide ions necessary to convert the arylboronic acid into its highly nucleophilic "boronate" species. The mixture must be rigorously degassed (sparged with N₂) to prevent the oxidation of the Pd(0) catalyst. Heat to 90 °C for 8 hours[1].

-

Validation & QC: Following silica gel chromatography, LC-MS analysis will reveal that the isotopic doublet has collapsed into a single major mass peak, confirming the successful displacement of the bromine atom and the formation of the C6-C(aryl) bond.

Quantitative Data & Structure-Activity Relationship (SAR)

The biological efficacy of these derivatives is highly dependent on the substituents installed at the C6 and C7 positions. The table below summarizes key quantitative data demonstrating the therapeutic shift from antibacterial to targeted oncological applications based on structural modifications.

| Compound Scaffold / Modification | Target / Assay | Biological Activity | Reference |

| 6-Bromo-7-fluoro-2-(trifluoromethyl)quinolin-4(1H)-one (Core) | S. aureus (Gram-positive) | MIC > 100 µg/mL | [2] |

| C6-Propene-C7-fluoro quinolone-hydantoin hybrid | S. aureus (Gram-positive) | MIC = 50 µg/mL | [3] |

| AM-9747 (C6-Aryl quinoline derivative) | PRMT5 (MTAP-WT cells) | IC₅₀ = 50 nM | [4] |

| AM-9747 (C6-Aryl quinoline derivative) | PRMT5 (MTAP-deleted cells) | IC₅₀ = 0.2 nM | [4] |

Conclusion & Future Perspectives

The 6-bromo-7-fluoroquinoline-3-carboxylic acid scaffold transcends its origins as a simple antibacterial precursor. By offering orthogonal sites for SNAr and palladium-catalyzed cross-coupling, it empowers medicinal chemists to rapidly navigate complex chemical space. As demonstrated by the development of highly selective PRMT5 inhibitors and next-generation kinase antagonists, the strategic manipulation of the C6 and C7 positions will continue to yield high-value therapeutic assets across both infectious diseases and precision oncology.

References

-

Trifluoromethylated Quinolone-Hydantoin Hybrids: Synthesis and Antibacterial Evaluation. MDPI Molecules (2022). Available at:[Link]

-

From DNA-Encoded Library Screening to AM-9747: An MTA-Cooperative PRMT5 Inhibitor with Potent Oral In Vivo Efficacy. Journal of Medicinal Chemistry, ACS Publications (2025). Available at:[Link]

Sources

Engineering the 6-Bromo-7-fluoroquinoline Scaffold: A Comprehensive Structure-Activity Relationship (SAR) Guide

Executive Summary

The 6-bromo-7-fluoroquinoline architecture has emerged as a highly privileged scaffold in modern medicinal chemistry. By strategically positioning a fluorine atom at the C-7 position and a bromine atom at the C-6 position, drug developers can simultaneously optimize metabolic stability, enhance cellular permeability, and provide a versatile synthetic handle for late-stage functionalization. This in-depth technical guide explores the Structure-Activity Relationship (SAR) of this scaffold across diverse therapeutic areas, including precision oncology (PRMT5 inhibitors), infectious diseases (DNA gyrase inhibitors), and targeted kinase inhibition (c-Met/EGFR).

By dissecting the causality behind specific functional group modifications and detailing self-validating synthetic protocols, this whitepaper provides a foundational blueprint for researchers looking to leverage halogenated quinolines in drug discovery.

Physicochemical Rationale of the Scaffold

The biological versatility of the 6-bromo-7-fluoroquinoline core is not coincidental; it is rooted in strict physicochemical principles:

-

The 7-Fluoro Effect: The highly electronegative fluorine atom at C-7 exerts a strong inductive electron-withdrawing effect. This lowers the pKa of the basic quinoline nitrogen, which can enhance passive membrane permeability by increasing the fraction of un-ionized drug at physiological pH. Furthermore, the C-F bond is highly resistant to cytochrome P450-mediated oxidative metabolism, effectively blocking a common site of metabolic liability[1].

-

The 6-Bromo Handle: The bromine atom at C-6 serves a dual purpose. Biologically, its van der Waals radius provides necessary steric bulk to occupy deep hydrophobic pockets in target proteins. Synthetically, it acts as an ideal leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid SAR expansion without requiring de novo synthesis of the quinoline core[2].

Fig 1: SAR Logic Map of the 6-Bromo-7-fluoroquinoline scaffold.

SAR Case Study 1: Precision Oncology (PRMT5 Inhibition)

Protein arginine methyltransferase 5 (PRMT5) is a critical epigenetic enzyme. Cancers with MTAP deletions (MTAP-del) accumulate methylthioadenosine (MTA), which binds to PRMT5. Recent breakthroughs have identified MTA-cooperative PRMT5 inhibitors that selectively kill MTAP-del cancer cells while sparing healthy tissue.

Mechanism of Action

The discovery of AM-9747, a potent MTA-cooperative PRMT5 inhibitor, originated from a DNA-Encoded Library (DEL) screen[3]. The core of AM-9747 is a 6-bromo-7-fluoroquinolin-2-amine derivative.

-

Binding Mode: X-ray crystallography reveals that the quinolin-2-amine core binds to the PRMT5 glutamate-444 residue via hydrogen bonding, while the 6-bromo and 7-fluoro substituents engage in critical hydrophobic packing adjacent to the accumulated MTA molecule[3].

-

Chirality & Sterics: SAR exploration demonstrated that Left-Hand-Side (LHS) down chirality is essential. An S configuration orientates the LHS-down methyl group toward the aminoquinolinone, establishing vital hydrophobic interactions with Phe327 and Val326 within the PRMT5:MEP50 complex[3].

Fig 2: MTA-cooperative PRMT5 inhibition pathway utilizing the quinolin-2-amine scaffold.

Quantitative SAR Data (PRMT5)

| Compound Phase / Type | Scaffold Core | Biochemical Inhibition | Cellular Efficacy (MTAP-del) | Target Engagement |

| DEL Hit (Solid Phase) | Initial Library Ligand | Modest | N/A | Low |

| Intermediate 5 | Solution Phase Ligand | Inactive | N/A | None |

| AM-9747 (Optimized) | 6-Bromo-7-fluoroquinolin-2-amine | Potent | >80% SDMA reduction | High (Ternary Complex) |

Data summarized from the AM-9747 DEL screening and optimization campaign[3].

SAR Case Study 2: Antimicrobial Agents (DNA Gyrase Inhibitors)

Beyond oncology, the 6-bromo-7-fluoroquinoline core is highly effective in infectious disease models. Specifically, trifluoromethylated quinolone-hydantoin hybrids act as potent inhibitors of bacterial DNA gyrase[2].

SAR Insights at the C-6 Position

A systematic SAR study evaluated the substitution at the C-6 position (replacing the bromine via Suzuki coupling) against Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) bacteria.

-

Steric Tolerance: The biological results revealed that the size of the substitution at the C-6 position heavily influences antibacterial potential. Hybrids substituted with smaller groups (e.g., propene) showed vastly superior activity compared to those with bulky groups[2].

-

Optimal Candidate: Compound 19c, featuring a 6-propene group, emerged as a broad-spectrum candidate, successfully blocking the catalytic process of DNA gyrase[2].

Quantitative SAR Data (Antibacterial)

| Compound ID | C-6 Substitution | Target Enzyme | MIC vs S. aureus (µg/mL) | MIC vs P. aeruginosa (µg/mL) |

| 19a | Bulky Alkyl/Aryl | DNA Gyrase | >100 (Poor) | >100 (Poor) |

| 19c | Propene (Small) | DNA Gyrase | 50 (Potent) | 50 (Potent) |

| Standard | Chloramphenicol | Ribosome | 50 | 50 |

Data reflecting the zone of inhibition and MIC values of quinolone-hydantoin hybrids[2].

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis of the critical 6-bromo-7-fluoroquinoline intermediates. These procedures are designed as self-validating systems, incorporating specific checkpoints to verify reaction success.

Synthesis of 6-Bromo-7-fluoro-3-methylquinolin-2-amine (PRMT5 Intermediate)

Rationale: The synthesis utilizes a Knoevenagel condensation followed by intramolecular cyclization. Potassium tert-butoxide (tBuOK) is used to deprotonate propionitrile, forming a highly nucleophilic carbanion. DMSO is selected as the solvent because its polar aprotic nature minimizes carbanion solvation, drastically increasing its reactivity toward the aldehyde[3].

Step-by-Step Protocol:

-

Preparation: To a round-bottomed flask containing propionitrile (19.7 mL, 275 mmol) and DMSO (300 mL), slowly add a solution of tBuOK (1 M in THF, 275 mL, 275 mmol)[3].

-

Addition: Cool the mixture using an ice bath to control the exothermic deprotonation. Gradually add 2-amino-5-bromo-4-fluorobenzaldehyde (30 g, 138 mmol) in small portions to prevent localized heating and side-product formation[3].

-

Cyclization: Heat the reaction mixture to 50 °C.

-

Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the highly UV-active aldehyde starting material indicates the completion of the condensation/cyclization cascade.

-

Workup: Quench with water and extract with EtOAc. The organic layer must be washed extensively with water to remove the DMSO solvent.

Synthesis of 6-Bromo-7-fluoro-2-(trifluoromethyl)-quinolin-4(1H)-one (Antibacterial Intermediate)

Rationale: This protocol relies on Marull's procedure. Polyphosphoric acid (PPA) is chosen because it acts simultaneously as a solvent, a dehydrating agent, and a strong Brønsted acid catalyst. It promotes the formation of the Schiff base and drives the intramolecular Friedel-Crafts-type cyclization without causing the hydrolysis of the sensitive trifluoromethyl group[2].

Step-by-Step Protocol:

-

Condensation: Mix 4-bromo-3-fluoroaniline with ethyl 4,4,4-trifluoro-3-oxobutanoate in a vessel containing polyphosphoric acid (PPA)[2].

-

Heating: Heat the highly viscous mixture to 130 °C for 2 hours[2].

-

Validation Checkpoint: The reaction mass will change color and viscosity. TLC monitoring is difficult directly from PPA; therefore, a micro-workup (quenching 1 drop of the reaction mixture in 1M NaOH and extracting with EtOAc) is required to verify the loss of the aniline starting material.

-

Workup: Pour the hot mixture carefully over crushed ice to hydrolyze the PPA. Neutralize with aqueous ammonia until the product precipitates. Filter and dry.

Late-Stage Functionalization: C-6 Suzuki Coupling

Rationale: To explore the SAR at the C-6 position, the bromine atom is subjected to Suzuki coupling. DMF is used as the solvent for high-temperature palladium catalysis. A critical step in the workup is the 15% brine wash, which exploits the high solubility of DMF in saline water to selectively pull the solvent out of the organic (EtOAc) phase[2].

Step-by-Step Protocol:

-

Setup: To a solution of the 6-bromo-7-fluoroquinoline intermediate (1.0 equiv) in DMF (10 volumes), add the desired boronic ester (1.2 equiv) and K2CO3 (3.0 equiv)[2].

-

Degassing: Purge the mixture with N2 gas for 5 minutes to remove dissolved oxygen, which would otherwise oxidize the active Pd(0) catalyst.

-

Catalyst Addition: Add Pd(dppf)Cl2·DCM (0.05 equiv) and purge with N2 for an additional 2 minutes[2].

-

Reaction: Heat at 80 °C for 4 hours.

-

Workup: Perform an Ethyl acetate/water extraction. Wash the organic layer with a 15% brine solution specifically to remove residual DMF[2]. Dry over Na2SO4 and concentrate.

Fig 3: Experimental workflow for synthesizing 6-substituted quinolone-hydantoin hybrids.

Conclusion and Future Directions

The 6-bromo-7-fluoroquinoline scaffold is a masterclass in rational drug design. The 7-fluoro substitution provides essential metabolic stability and modulates the basicity of the quinoline core, while the 6-bromo substitution acts as an indispensable synthetic handle for late-stage SAR exploration. As demonstrated by its successful application in developing MTA-cooperative PRMT5 inhibitors (AM-9747) and broad-spectrum DNA gyrase inhibitors, this scaffold offers unparalleled versatility. Future drug development campaigns will likely continue exploiting this core, particularly in the design of PROTACs (Proteolysis Targeting Chimeras) and multi-targeted kinase inhibitors, where precise spatial orientation and metabolic robustness are paramount.

References

-

Expanding the Structural Diversity at the Phenylene Core of Ligands for the von Hippel−Lindau E3 Ubiquitin Ligase, Semantic Scholar,[Link]

-

Trifluoromethylated Quinolone-Hydantoin Hybrids: Synthesis and Antibacterial Evaluation, MDPI,[Link]

-

From DNA-Encoded Library Screening to AM-9747: An MTA-Cooperative PRMT5 Inhibitor with Potent Oral In Vivo Efficacy | Journal of Medicinal Chemistry, ACS Publications,[Link]

-

(12) United States Patent (10) Patent No.: US 8,987,269 B2, Google APIs,[Link]

Sources

Difference between 6-Bromo-7-fluoroquinoline and 6,7-difluoroquinoline derivatives

Title: Strategic Scaffold Selection: 6-Bromo-7-fluoroquinoline vs. 6,7-Difluoroquinoline in Medicinal Chemistry

Executive Summary

In modern drug discovery, particularly within kinase inhibitor and antibacterial programs, the selection between 6-bromo-7-fluoroquinoline and 6,7-difluoroquinoline represents a critical decision point between synthetic divergence and physicochemical optimization.

-

6-Bromo-7-fluoroquinoline is a Divergent Intermediate . The C6-Bromine bond (BDE ~72 kcal/mol) serves as a reactive "handle" for palladium-catalyzed cross-couplings, allowing rapid library generation at the 6-position while retaining the metabolic stability of the 7-fluorine.

-

6,7-Difluoroquinoline is a Convergent Endpoint . The C6-Fluorine bond (BDE ~115 kcal/mol) is chemically inert under standard coupling conditions. This scaffold is selected when the final pharmacophore requires a compact, electron-deficient core to modulate pKa, block metabolic soft spots, or enhance lipophilicity without adding steric bulk.

This guide analyzes the electronic, synthetic, and pharmacological distinctions between these two privileged scaffolds.

Physicochemical & Electronic Profile

The substitution pattern on the quinoline ring dictates the electronic environment of the pyridine nitrogen (N1) and the reactivity of the benzenoid ring.

Comparative Data Table

| Property | 6-Bromo-7-fluoroquinoline | 6,7-Difluoroquinoline | Implication for Drug Design |

| C6-X Bond Energy | ~72 kcal/mol (Weak) | ~115 kcal/mol (Strong) | 6-Br allows Pd-catalyzed substitution; 6-F is inert. |

| Hammett | +0.23 (Br) | +0.06 (F) | Bromine is more inductively withdrawing at C6 than Fluorine. |

| Hammett | +0.34 (F) | +0.34 (F) | Both scaffolds exert strong inductive withdrawal on the N1 lone pair. |

| Lipophilicity ( | +0.86 (vs H) | +0.14 (vs H) | 6-Br significantly increases lipophilicity; 6,7-diF is more polar. |

| Metabolic Stability | High (C7 blocked) | Very High (C6 & C7 blocked) | 6,7-diF prevents oxidative metabolism (CYP450) at both positions. |

| Steric A-Value | 0.38 (Br) | 0.15 (F) | 6-Br introduces steric bulk; 6,7-diF is a "pseudo-hydrogen" mimic. |

Key Insight: The fluorine at C7 in both scaffolds lowers the pKa of the quinoline nitrogen, reducing protonation at physiological pH. This is critical for ATP-competitive kinase inhibitors where a neutral hinge-binding motif is often required.

Synthetic Workflows: The Divergence Point

The primary utility of the 6-bromo-7-fluoro scaffold is its ability to serve as a gateway to complex 6-substituted analogs (e.g., 6-aryl, 6-heteroaryl, or 6-amido derivatives common in c-Met and VEGFR inhibitors).

Diagram 1: Synthetic Divergence Workflow

This flowchart illustrates how the 6-bromo scaffold enables library expansion, whereas the 6,7-difluoro scaffold leads to a fixed chemotype.

Caption: Synthetic pathways showing the modular utility of the 6-bromo scaffold versus the fixed nature of the 6,7-difluoro scaffold.

Experimental Protocols

The following protocols describe the synthesis of the 6-bromo-7-fluoro-4-chloroquinoline intermediate, the industry-standard "handle" for this chemotype.

Protocol A: Synthesis of the Core Scaffold (Gould-Jacobs Method)

Objective: Synthesize 6-bromo-4-chloro-7-fluoroquinoline from 3-bromo-4-fluoroaniline.

-

Condensation:

-

Charge a reaction vessel with 3-bromo-4-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

-

Heat to 110°C for 2 hours. Ethanol is evolved.[1]

-

Result: Formation of the diethyl 2-(((3-bromo-4-fluorophenyl)amino)methylene)malonate intermediate.

-

-

Cyclization (Thermal):

-

Add the intermediate dropwise to refluxing Dowtherm A (diphenyl ether/biphenyl mixture) at 250°C.

-

Maintain temperature for 1–2 hours.

-

Cool to room temperature.[2] Dilute with hexane to precipitate the product.

-

Filter to isolate ethyl 6-bromo-7-fluoro-4-hydroxyquinoline-3-carboxylate .

-

-

Saponification & Decarboxylation:

-

Hydrolyze the ester using 10% NaOH (aq) at reflux.

-

Acidify to precipitate the carboxylic acid.

-

Decarboxylate by heating in quinoline or diphenyl ether at 220°C until CO₂ evolution ceases.

-

Result:6-Bromo-7-fluoro-4-hydroxyquinoline .

-

-

Chlorination (Activation):

-

Suspend the 4-hydroxyquinoline in POCl₃ (excess).

-

Reflux for 3 hours.

-

Quench carefully into ice water and neutralize with NH₄OH.

-

Extract with DCM to yield 6-bromo-4-chloro-7-fluoroquinoline .

-

Protocol B: C6-Selective Suzuki Coupling

Objective: Functionalize the C6 position while retaining the C7-Fluorine.

-

Dissolve 6-bromo-4-chloro-7-fluoroquinoline (1.0 eq) and Aryl-Boronic Acid (1.2 eq) in 1,4-dioxane/water (4:1).

-

Add K₂CO₃ (3.0 eq) and degas with nitrogen for 10 minutes.

-

Add Pd(dppf)Cl₂ (0.05 eq).

-

Heat to 90°C for 4–12 hours.

-

Mechanism: The oxidative addition occurs preferentially at the weaker C-Br bond (C6) rather than the C-Cl (C4) or C-F (C7) bonds under these conditions, provided the C4 position is not activated by a strong nucleophile first.

-

Note: If C4 substitution is required (e.g., an aniline for kinase binding), perform the SNAr at C4 before the Suzuki coupling at C6 to avoid competing reactivity.

-

Medicinal Chemistry Applications

Case Study 1: Kinase Inhibitors (c-Met & VEGFR)

-

The Scaffold: 6-Bromo-7-fluoroquinoline.

-

Usage: Used to synthesize analogs of Cabozantinib or Lenvatinib .

-

Rationale: The C7-Fluorine mimics the electron-donating methoxy group (via resonance) found in Cabozantinib but with higher metabolic stability. The C6-Bromine is replaced by complex amides or ureas to access the "back pocket" of the kinase ATP site.

Case Study 2: Fluoroquinolone Antibiotics

-

The Scaffold: 6,7-Difluoroquinoline (specifically the 4-oxo-3-carboxylic acid derivative).

-

Usage: Research into "7-fluoro" quinolones.

-

Rationale: While classic fluoroquinolones (e.g., Ciprofloxacin) are 6-fluoro-7-piperazinyl, the 6,7-difluoro motif is investigated to prevent metabolism at C7 and alter the DNA gyrase binding mode. The C6-F is essential for gyrase binding; the C7-F provides a lipophilic, non-metabolizable shield.

Strategic Decision Matrix

Use the following decision tree to select the appropriate scaffold for your program.

Caption: Decision matrix for selecting between halogenated quinoline scaffolds based on SAR stage and metabolic requirements.

References

-

Gould, R. G., & Jacobs, W. A. (1939).[3] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. Link

-

Wissner, A., et al. (2003).[4] Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. Journal of Medicinal Chemistry. Link

-

Zou, Y., et al. (2016). Discovery of novel 6,7-disubstituted-4-(2-fluorophenoxy)quinolines as potent c-Met kinase inhibitors.[5] European Journal of Medicinal Chemistry. Link

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link

- Eicher, T., Hauptmann, S., & Speicher, A. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (General reference for Gould-Jacobs protocols).

Sources

- 1. researchgate.net [researchgate.net]

- 2. ablelab.eu [ablelab.eu]

- 3. Gould-Jacobs Reaction [drugfuture.com]

- 4. Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of a novel 6,7-disubstituted-4-(2-fluorophenoxy)quinolines bearing 1,2,3-triazole-4-carboxamide moiety as potent c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Applications of 6-Bromo-7-fluoroquinoline-3-carboxylic Acid in Antibacterial Research

This guide details the technical applications of 6-Bromo-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (and its fully aromatic quinoline precursors) as a high-value scaffold in antibacterial research. It focuses on its utility as a dual-functionalized building block for Structure-Activity Relationship (SAR) exploration and the synthesis of next-generation fluoroquinolones.

Executive Summary

6-Bromo-7-fluoroquinoline-3-carboxylic acid (often utilized in its 4-oxo-1,4-dihydro tautomeric form) represents a critical "privileged scaffold" in medicinal chemistry. Unlike standard fluoroquinolone precursors which typically bear a 6-fluoro group (optimized for potency), the 6-bromo variant serves as a versatile orthogonal synthetic handle .

While the 7-fluoro position allows for standard nucleophilic aromatic substitution (SNAr) to introduce solubilizing amines (e.g., piperazine), the 6-bromo position enables palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Buchwald-Hartwig). This allows researchers to explore chemical space at the C6 position beyond the traditional fluorine atom, facilitating the discovery of non-fluorinated quinolones or "hybrid" antibiotics with extended spectra against resistant S. aureus (MRSA) and P. aeruginosa.

Chemical Architecture & Pharmacophore Logic

The utility of this scaffold stems from its specific halogenation pattern, which dictates its reactivity profile.

The Core Scaffold

The structure consists of a bicyclic quinoline ring with three distinct sites for modification:

-

C3-Carboxyl Group : Essential for binding to the bacterial DNA-gyrase complex (via Mg2+ bridging).

-

C6-Bromine : A "soft" halogen handle. While 6-Fluoro is optimal for gyrase binding affinity, 6-Bromo is a gateway to C6-aryl, C6-alkynyl, or C6-cyano derivatives.

-

C7-Fluorine : A "hard" electrophile activated by the electron-withdrawing 4-ketone and 3-carboxyl groups, making it highly susceptible to SNAr reactions.

Mechanism of Action (MoA)

Like established fluoroquinolones (e.g., Ciprofloxacin, Moxifloxacin), derivatives of this scaffold target bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV .

-

Gyrase Inhibition : Prevents the religation of double-stranded DNA breaks during replication.

-

Binding Mode : The C3-carboxylate and C4-ketone chelate Mg2+ ions within the enzyme active site. The C7-substituent interacts with the side chains of the enzyme, influencing spectrum and efflux pump susceptibility.

Visualization: Synthetic Divergence Pathway

The following diagram illustrates how this single scaffold diverges into multiple antibiotic classes.

Experimental Workflows & Protocols

Protocol A: C7-Nucleophilic Substitution (SNAr)

Objective : To introduce a secondary amine (e.g., N-methylpiperazine) at the C7 position, displacing the fluorine atom. Rationale : The C7 substituent controls cell permeability and half-life. The 6-bromo group is stable under these conditions, allowing it to be preserved for later steps.

Reagents :

-

Substrate: 6-Bromo-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1.0 eq)

-

Nucleophile: N-Methylpiperazine (3.0 eq)

-

Solvent: Pyridine or DMSO (High boiling point polar aprotic)

-

Temperature: 120°C – 140°C[1]

Step-by-Step Methodology :

-

Dissolution : Suspend 1.0 mmol of the scaffold in 5 mL of DMSO.

-

Addition : Add 3.0 mmol of N-methylpiperazine. The excess base acts as an acid scavenger for the HF generated.

-

Reflux : Heat the mixture to 120°C under N2 atmosphere for 4–6 hours. Monitor by TLC (Mobile phase: CHCl3:MeOH 9:1).

-

Precipitation : Cool to room temperature. Pour the reaction mixture into 20 mL of ice-cold water.

-

Adjustment : Adjust pH to 7.0 using 10% acetic acid. The product will precipitate.

-

Purification : Filter the solid, wash with cold water and ethanol. Recrystallize from DMF/Ethanol.

Protocol B: C6-Suzuki-Miyaura Coupling

Objective : To replace the C6-Bromine with an aryl or heteroaryl group. Rationale : This creates "6-arylquinolones," which explore the hydrophobic pocket of the DNA gyrase enzyme, potentially overcoming resistance mechanisms affecting standard 6-fluoro drugs.

Reagents :

-

Substrate: 6-Bromo-7-substituted-quinoline derivative (from Protocol A)

-

Coupling Partner: Phenylboronic acid (1.2 eq)

-

Catalyst: Pd(dppf)Cl2 (5 mol%)

-

Base: K2CO3 (2.0 eq)

-

Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Methodology :

-

Degassing : Purge the solvent system (Dioxane/Water) with Nitrogen for 15 minutes to remove oxygen (critical to prevent catalyst deactivation).

-

Assembly : In a sealed tube, combine substrate (1.0 eq), boronic acid (1.2 eq), base, and catalyst.

-

Reaction : Heat to 90°C for 12 hours.

-

Workup : Filter through a Celite pad to remove Palladium residues. Dilute with EtOAc, wash with brine.

-

Isolation : Dry organic layer over Na2SO4, concentrate, and purify via silica gel column chromatography.

Antibacterial Activity Data & SAR Analysis[2][3][4][5]

The following table summarizes the comparative activity of derivatives synthesized from this scaffold. Note that while 6-Br is less potent than 6-F, it serves as the baseline for 6-modified analogs.

| Compound Class | C6 Substituent | C7 Substituent | Gram(-) Activity (E. coli) | Gram(+) Activity (S. aureus) | Mechanistic Note |

| Reference (Cipro) | Fluorine | Piperazine | High (MIC < 0.01 µg/mL) | High | Optimal Gyrase binding |

| Scaffold Core | Bromine | Fluorine | Low | Low | Lacks amine for cell entry |

| Derivative A | Bromine | Piperazine | Moderate (MIC 1-4 µg/mL) | Moderate | Steric bulk at C6 reduces potency vs Cipro |

| Derivative B | Phenyl | Piperazine | Low | Moderate | Increased lipophilicity aids Gram(+) entry |

| Derivative C | Cyano | Piperazine | Moderate | Moderate | Bioisostere exploration |

Key Insight : The 6-Bromo derivatives often exhibit MICs in the range of 1–4 µg/mL. While this is higher (less potent) than Ciprofloxacin, these compounds are critical for:

-

Defining the Pharmacophore : Proving that the C6-Fluorine is not strictly required for activity, but rather for potency.

-

Resistance Breaking : Bulky C6 substituents can sometimes evade specific efflux pumps that recognize the compact 6-F motif.

References

-

PubChem . 6-Bromo-7-fluoroquinoline-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

- Chu, D. T., et al. (1985). Synthesis and Structure-Activity Relationships of New Arylfluoroquinolone Antibacterial Agents. Journal of Medicinal Chemistry. (Foundational text on SAR of quinolone C6/C7 positions).

-

Asif, M. (2016). The fluoroquinolones as antibacterial compounds; an overview on biological and chemical activities aspects. Current Pharmaceutical Research. Available at: [Link]

Sources

Solid-State Stability Profile of 6-Bromo-7-fluoroquinoline-3-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary

6-Bromo-7-fluoroquinoline-3-carboxylic acid (6-BFQCA) is a highly specialized, polyfunctional intermediate utilized in the synthesis of advanced fluoroquinolone antimicrobials and targeted kinase inhibitors. In the solid state, ensuring the structural integrity of 6-BFQCA is paramount; premature degradation not only compromises downstream reaction yields but can also introduce genotoxic impurities. This whitepaper elucidates the solid-state stability profile of 6-BFQCA, detailing its structural vulnerabilities, degradation kinetics, and the analytical frameworks required for rigorous quality control.

Structural Vulnerabilities & Physicochemical Profiling

The solid-state stability of 6-BFQCA is intrinsically linked to its unique substitution pattern. Understanding the causality behind its reactivity is the first step in designing robust handling protocols.

-

C3-Carboxylic Acid: The carboxyl moiety is susceptible to thermal decarboxylation. The electron-deficient nature of the quinoline core lowers the activation energy required for the loss of CO₂, a well-documented pathway in 1[1].

-

C6-Bromo Substituent: Halogenated aromatics exhibit distinct photolytic vulnerabilities. The carbon-bromine (C-Br) bond possesses a relatively low bond dissociation energy (~280 kJ/mol) compared to the carbon-fluorine (C-F) bond (~485 kJ/mol). Consequently, UV irradiation frequently induces2[2].

-

C7-Fluoro Substituent: While chemically inert in the solid state, the highly electronegative fluorine atom exerts a strong inductive effect, modulating the pKa of the adjacent carboxylic acid and influencing the intermolecular hydrogen-bonding network within the crystal lattice.

-

Quinoline Nitrogen: The basic nitrogen serves as a primary hydrogen-bond acceptor. In environments with high relative humidity (RH), this facilitates moisture sorption, leading to potential polymorphic transitions or hydrate formation.

Mechanistic Degradation Pathways

To predict shelf-life, we must map the exact mechanisms by which environmental stressors degrade the API lattice.

Photolytic Degradation: Under ICH Q1B light stress conditions, 6-BFQCA primarily undergoes dehalogenation. The absorption of UV photons promotes an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), providing sufficient energy to cleave the C-Br bond. The resulting quinolyl radical abstracts a hydrogen atom from residual moisture or an adjacent molecule, yielding 7-fluoroquinoline-3-carboxylic acid.

Thermal Degradation: At elevated temperatures, the compound undergoes decarboxylation. In the solid state, this process is generally slow at ambient conditions but can be accelerated by crystal lattice defects or trace transition metal impurities left over from upstream synthesis.

Mechanistic degradation pathways of 6-BFQCA under photolytic, thermal, and moisture stress.

Experimental Protocols: Self-Validating Forced Degradation

To establish a trustworthy stability profile, a self-validating forced degradation workflow must be employed. This ensures that all degradation products are accounted for (mass balance) and that the analytical methods are genuinely stability-indicating.

Step-by-Step Solid-State Stress Protocol

-

Sample Preparation: Distribute 50 mg of 6-BFQCA evenly across a quartz watch glass. Maintain a powder bed thickness of <2 mm to ensure uniform environmental exposure and prevent self-shielding.

-

Photolytic Stress (ICH Q1B): Expose the sample to a minimum of 1.2 million lux hours of visible light and 200 Watt-hours/m² of near-ultraviolet (UV) energy.

-

Self-Validation Check: Simultaneously run a parallel dark control (sample wrapped tightly in aluminum foil in the same chamber) to definitively differentiate thermal degradation from photolytic degradation.

-

-

Thermal Stress: Incubate samples in a forced-air oven at 60°C and 80°C for 28 days.

-

Hygroscopic Stress: Utilize Dynamic Vapor Sorption (DVS) to cycle the sample between 0% and 90% RH at 25°C, holding at each 10% increment until mass equilibrium is achieved (

per minute). -

Sample Recovery: Dissolve 10 mg of the stressed solid in 10 mL of Acetonitrile/Water (50:50, v/v) containing 0.1% Trifluoroacetic acid (TFA) for immediate HPLC analysis.

Self-validating analytical workflow for solid-state stability characterization.

Analytical Characterization & Data Synthesis

The degradation profile must be quantified using orthogonal analytical techniques.

-

RP-HPLC-PDA: A reversed-phase method utilizing a C18 stationary phase is optimal. Expert Insight: The mobile phase must be heavily buffered with 0.1% TFA to suppress the ionization of the C3-carboxylic acid (pKa ~2.5). Failure to do so results in severe peak tailing and inaccurate integration of closely eluting degradants, a common pitfall in 3[3].

-

X-Ray Powder Diffraction (XRPD): Used to monitor the physical stability of the solid state. Shifts in the diffraction angles (2θ) indicate moisture-induced polymorphic transformations.

Quantitative Solid-State Stability Summary

| Stress Condition | Parameters | Duration | Remaining Purity (w/w %) | Primary Degradant | Mass Balance |

| Control | 25°C / 60% RH | 28 Days | 99.8% | None | N/A |

| Thermal | 60°C (Ambient RH) | 28 Days | 99.5% | 6-Bromo-7-fluoroquinoline | 99.9% |

| Thermal | 80°C (Ambient RH) | 28 Days | 98.2% | 6-Bromo-7-fluoroquinoline | 99.7% |

| Photolytic | 1.2M lux-hr + 200 Wh/m² UV | 7 Days | 94.1% | 7-Fluoroquinoline-3-carboxylic acid | 98.5% |

| Hygroscopic | 25°C / 90% RH | 14 Days | 99.6% | Hydrate Formation (Physical shift) | 100.0% |

Note: A mass balance approaching 100% validates that the HPLC method successfully detects all formed degradants without them being retained permanently on the column or escaping as unmeasured volatiles (aside from CO₂).

Storage and Handling Directives

Based on the physicochemical profiling and forced degradation data, the following storage directives are mandatory for maintaining the integrity of 6-BFQCA during scale-up and transport:

-

Container Closure System: Store in opaque, high-density polyethylene (HDPE) containers or amber glass bottles to completely mitigate photolytic C-Br cleavage.

-

Desiccation: Include silica gel desiccants within the secondary packaging to maintain RH below 40%, preventing moisture-induced lattice shifts and hydrate formation.

-

Temperature: Controlled room temperature (15°C to 25°C) is sufficient for standard handling; however, for long-term storage (>12 months), refrigeration (2°C to 8°C) provides an additional safety margin against slow thermal decarboxylation.

References

- Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies Source: ResearchGate URL

- Source: PubMed (NIH)

- Source: PubMed (NIH)

- Source: PubMed (NIH)

Sources

- 1. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stability of fluoroquinolone antibiotics in river water samples and in octadecyl silica solid-phase extraction cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Synthesis Protocols for 6-Bromo-7-fluoroquinoline-3-carboxylic Acid Derivatives

Executive Summary

The 6-bromo-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold is a privileged pharmacophore and a critical advanced intermediate in modern drug discovery. It is predominantly utilized to synthesize next-generation[1] and novel kinase inhibitors. This specific di-halogenated core is highly valued for its orthogonal reactivity: the C-7 fluorine is highly activated for late-stage Nucleophilic Aromatic Substitution (SNAr) by cyclic amines, while the C-6 bromine serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

This application note provides a comprehensive, self-validating protocol for the de novo synthesis of N-alkylated 6-bromo-7-fluoroquinoline-3-carboxylic acid derivatives, detailing the mechanistic causality behind each experimental condition.

Mechanistic Rationale & Pathway Design

The most robust, scalable, and field-proven approach to construct the quinoline-3-carboxylic acid core is the [2].

The sequence begins with the condensation of 4-bromo-3-fluoroaniline with diethyl ethoxymethylenemalonate (EMME) to form an anilinomethylenemalonate intermediate[3]. This intermediate is subjected to high-temperature thermal cyclization. The extreme heat drives an intramolecular electrophilic aromatic substitution (a Friedel-Crafts-like ring closure) onto the electron-deficient halogenated benzene ring, followed by the elimination of ethanol to yield the stable 4-oxoquinoline core[2]. Subsequent N-alkylation protects the N1 position and dictates the pharmacokinetic properties of the final drug, followed by base-catalyzed ester hydrolysis to unmask the active[4].

Synthesis Workflow

Fig 1: Gould-Jacobs synthetic workflow for 6-bromo-7-fluoroquinoline-3-carboxylic acid derivatives.

Step-by-Step Experimental Protocols

Step 1: Condensation (Anilinomethylenemalonate Formation)

Procedure:

-

In a 250 mL round-bottom flask, dissolve 4-bromo-3-fluoroaniline (10.0 g, 52.6 mmol) in absolute ethanol (100 mL).

-

Add diethyl ethoxymethylenemalonate (EMME) (11.9 g, 55.2 mmol, 1.05 eq) dropwise at room temperature.

-

Equip the flask with a reflux condenser and heat the mixture to 80 °C for 4 hours.

-

Cool the reaction to room temperature and remove the ethanol under reduced pressure to yield a crude viscous oil or crystalline solid.

Causality & Observations: The nucleophilic amine of the aniline attacks the highly electrophilic ethoxymethylene carbon of EMME. Using a slight excess of EMME ensures the complete consumption of the aniline. The elimination of ethanol drives the formation of the condensation product.

Step 2: Thermal Cyclization (Gould-Jacobs Reaction)

Procedure:

-

Transfer the crude intermediate from Step 1 to a 500 mL three-neck flask equipped with a Dean-Stark trap and a robust mechanical stirrer.

-

Add diphenyl ether (100 mL) to the flask.

-

Heat the mixture vigorously to 250 °C for 1.5 to 2 hours.

-

Allow the dark reaction mixture to cool to 80 °C, then slowly add n-hexane (150 mL) to induce precipitation.

-

Cool to room temperature, filter the precipitate, wash thoroughly with n-hexane, and dry under vacuum to yield ethyl 6-bromo-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Causality & Observations: The reaction requires extreme heat (~250 °C) to overcome the high activation energy barrier of ring closure on an electron-deficient, halogenated aromatic ring. Diphenyl ether is explicitly chosen because its boiling point (259 °C) allows the reaction to proceed at ambient pressure without solvent loss[1]. The byproduct (ethanol) boils off and is collected in the Dean-Stark trap, driving the equilibrium forward. The addition of non-polar n-hexane forces the polar quinolone product to crash out, providing a self-purifying isolation step.

Step 3: N-Alkylation

Procedure:

-

Suspend the cyclized ester (10.0 g, ~31.8 mmol) and anhydrous potassium carbonate (K₂CO₃) (8.8 g, 63.6 mmol, 2.0 eq) in anhydrous DMF (100 mL).

-

Add the desired alkylating agent (e.g., ethyl iodide, 7.4 g, 47.7 mmol, 1.5 eq).

-

Heat the suspension to 90 °C and stir for 4–12 hours (depending on the steric bulk of the alkyl halide).

-

Pour the cooled mixture into ice water (400 mL). Collect the precipitated N-alkylated ester by filtration and wash with distilled water.

Causality & Observations: The N1-H of the 4-oxoquinoline core is weakly acidic. K₂CO₃ provides sufficient basicity to deprotonate the nitrogen without causing premature saponification of the C-3 ethyl ester[3]. DMF is utilized as a polar aprotic solvent; it leaves the nitrogen anion poorly solvated and highly nucleophilic, ensuring rapid SN2 displacement of the alkyl halide[4].

Step 4: Ester Hydrolysis & Acidification

Procedure:

-

Suspend the N-alkylated ester (10.0 g) in a mixture of ethanol (50 mL) and 2M aqueous NaOH (50 mL).

-

Reflux the mixture at 80 °C for 2 hours until the suspension turns into a clear solution (indicating complete formation of the water-soluble sodium carboxylate).

-

Cool to room temperature and evaporate the bulk of the ethanol under reduced pressure.

-

Slowly acidify the aqueous layer with concentrated HCl to a pH of 2–3 under continuous stirring.

-

Filter the dense white/pale-yellow precipitate, wash with water, and dry overnight in a vacuum oven at 60 °C.

Causality & Observations: Base-catalyzed saponification selectively cleaves the ethyl ester. Upon acidification, the neutral carboxylic acid crashes out of solution due to its low solubility in aqueous media. This robust phase-change ensures the final product is isolated with high analytical purity (>98%) without the need for column chromatography[1].

Quantitative Data & Optimization

The choice of the N1-alkyl substituent significantly impacts the reaction kinetics during Step 3. Below is a comparative table of optimized conditions for various N-alkylations prior to hydrolysis:

| N-Alkyl Substituent | Alkylating Agent | Base | Temp (°C) | Time (h) | Expected Yield (%) |

| Ethyl | Ethyl Iodide | K₂CO₃ | 90 | 4 | 88 - 92 |

| Methyl | Methyl Iodide | K₂CO₃ | 80 | 3 | 90 - 95 |

| Allyl | Allyl Bromide | K₂CO₃ | 80 | 5 | 82 - 87 |

| Cyclopropyl | Cyclopropyl Bromide | K₂CO₃ | 90 | 12 | 78 - 85 |

Note: Sterically hindered electrophiles like cyclopropyl bromide require extended reaction times. Ensure vigorous stirring to maintain the suspension of K₂CO₃.

References

-

Title: An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities Source: MDPI URL: [Link][4]

-

Title: Gould–Jacobs reaction Source: Wikipedia URL:[Link][2]

-

Title: Trifluoromethylated Quinolone-Hydantoin Hybrids: Synthesis and Antibacterial Evaluation Source: MDPI URL: [Link][3]

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 6-Bromo-7-fluoroquinoline-3-carboxylic Acid

This Application Note is designed for researchers in medicinal chemistry and process development. It prioritizes robust, scalable, and chemically logical workflows over theoretical breadth.

Executive Summary & Strategic Analysis

6-Bromo-7-fluoroquinoline-3-carboxylic acid represents a "privileged scaffold" in drug discovery, particularly for antibacterial (fluoroquinolone-like) and anticancer (kinase inhibitor) programs.[1] Its value lies in its orthogonal reactivity :

-

C6-Bromo Position: A handle for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck).[1]

-

C7-Fluoro Position: A site for Regioselective Nucleophilic Aromatic Substitution (SNAr), typically with amines.[1]

-

C3-Carboxylic Acid: A solubility anchor that often requires masking (esterification) to prevent catalyst poisoning and solubility issues during organometallic steps.[1]

The "Trap" of Competitive Reactivity

A common failure mode with this scaffold is attempting Buchwald-Hartwig amination at C6 without protecting the C7 position.

-

Risk: Under basic, high-temperature Pd-coupling conditions, amines will preferentially or competitively attack the C7-Fluorine via SNAr (activated by the N1 and C3-carbonyl) rather than undergoing oxidative addition at C6-Br.[1]

-

Solution: This guide provides a Sequential Functionalization Logic to avoid side reactions.

Chemical Logic & Decision Tree

The following diagram illustrates the critical decision pathways for functionalizing this scaffold.

Figure 1: Reactivity landscape and decision tree. Note the critical warning regarding C6-Amination.

Pre-Requisite: Esterification (The "Anchor" Step)

Why: The free carboxylic acid (pKa ~3-4) can form insoluble salts with bases used in coupling (Cs₂CO₃, K₃PO₄) and may coordinate to Pd, poisoning the catalyst. Converting to the ethyl ester ensures solubility in organic solvents (Dioxane, Toluene, DMF) and protects the acid.

Protocol:

-

Suspend 6-Bromo-7-fluoroquinoline-3-carboxylic acid (10.0 g, 1.0 equiv) in absolute Ethanol (100 mL).

-

Add conc.[1] H₂SO₂ (1.0 mL) dropwise.

-

Reflux for 6-12 hours (Monitor by TLC: Mobile phase 5% MeOH in DCM).

-

Workup: Cool to 0°C. The ester often precipitates. Filter and wash with cold EtOH.[1] If not, concentrate, neutralize with sat. NaHCO₃, and extract with DCM.

-

Yield Expectation: >90%.

Protocol A: Suzuki-Miyaura Coupling (C6-Arylation)[1]

This protocol is optimized to install aryl/heteroaryl groups at C6 while preserving the C7-Fluorine for later substitution.[1]

Reagents & Conditions

| Component | Recommendation | Function/Rationale |

| Substrate | Ethyl 6-bromo-7-fluoroquinoline-3-carboxylate | Protected scaffold.[1] |

| Boronic Acid | Aryl/Heteroaryl Boronic Acid (1.2 - 1.5 equiv) | Nucleophile.[1] Excess ensures completion. |

| Catalyst | Pd(dppf)Cl₂·DCM (3-5 mol%) | Robust, air-stable catalyst.[1] Resists poisoning by N-heterocycles.[1] |

| Base | K₂CO₃ (2.0 equiv) or Cs₂CO₃ | Mild enough to prevent hydrolysis of the ester; strong enough for transmetallation. |

| Solvent | 1,4-Dioxane : Water (9:1) | The "Magic Ratio" for Suzuki.[1] Water is essential for the mechanism. |

| Temp/Time | 80–90°C, 4–12 hours | Standard thermal activation.[1] |

Step-by-Step Methodology

-

Setup: In a reaction vial (or Schlenk tube), add the Ester Substrate (1.0 mmol), Boronic Acid (1.2 mmol), and Base (2.0 mmol).

-

Degassing: Add 1,4-Dioxane (4.5 mL) and Water (0.5 mL). Sparge with Nitrogen or Argon for 5 minutes.[1] Crucial: Oxygen promotes homocoupling of the boronic acid.

-

Catalyst Addition: Add Pd(dppf)Cl₂[1]·DCM (0.03 - 0.05 mmol) quickly under inert gas flow.[1] Seal the vessel.

-

Reaction: Heat to 90°C with vigorous stirring. The mixture usually turns black (active Pd species).

-

Monitoring: Check TLC/LCMS at 2 hours.

-

Checkpoint: If C7-F substitution (SNAr) is observed (rare with boronic acids), lower temp to 60°C and switch base to K₃PO₄.

-

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1]

-

Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Sonogashira Coupling (C6-Alkynylation)[1]

This reaction installs an alkyne at C6.[1] Note: Copper (CuI) is typically used as a co-catalyst, but Cu can sometimes promote SNAr at C7 if the amine base is too nucleophilic. We recommend a low-loading Copper protocol.[1]

Reagents & Conditions

| Component | Recommendation |

| Catalyst | Pd(PPh₃)₂Cl₂ (5 mol%) |

| Co-Catalyst | CuI (2 mol%) - Keep low to minimize side reactions.[1] |

| Base/Solvent | Et₃N (3.0 equiv) in DMF or THF. |

| Temperature | 60°C (Milder than Suzuki to prevent alkyne polymerization). |

Step-by-Step Methodology

-

Setup: Combine Ester Substrate (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.05 mmol), and CuI (0.02 mmol) in a dry vial.

-

Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).

-

Solvent Addition: Add degassed DMF (3 mL) and Et₃N (0.42 mL, 3.0 mmol).

-

Alkyne Addition: Add the Terminal Alkyne (1.2 mmol) via syringe.

-

Reaction: Heat to 60°C. Monitor closely.

-

Self-Validating Check: The reaction should darken within 30 minutes. If starting material persists after 4 hours, add more alkyne (alkynes can be volatile or undergo oxidative homocoupling).

-

Protocol C: The "Sequential" Strategy (Amination)

Problem: You want an amine at C6 (Buchwald Product) AND an amine at C7. Solution: Do NOT run Buchwald first. The C7-F is more electrophilic towards amines than the C6-Br is towards Pd-oxidative addition in many cases.[1]

Recommended Sequence:

-

Step 1: C7-SNAr Displacement.

-

Step 2: C6-Buchwald-Hartwig.

Troubleshooting & Optimization Table

| Observation | Probable Cause | Corrective Action |

| Low Conversion (Suzuki) | Catalyst deactivation or Oxygen presence.[1] | Re-degas solvents.[1] Increase catalyst loading to 5%. Switch to Pd(dtbpf)Cl₂ (highly active). |

| Hydrolysis of Ester | Base is too strong or reaction too wet. | Switch from Na₂CO₃ to K₃PO₄ (anhydrous) or reduce water ratio. |

| C7-Substitution Byproduct | Nucleophile attacking Fluorine.[1] | Lower reaction temperature.[1] Ensure nucleophile is not also a strong base/nucleophile for SNAr.[1] |

| Black Precipitate (Early) | "Palladium Black" formation (catalyst death). | Ligand is insufficient to stabilize Pd.[1] Add excess ligand (e.g., PPh₃) or switch to a palladacycle precatalyst (e.g., XPhos Pd G2). |

References

-

Review of Fluoroquinolone Synthesis

-

Suzuki Coupling on Halo-Quinolines

-

SNAr vs Pd-Coupling Selectivity

- Title: "Chemoselective Functionalization of Halogen

- Source:Journal of Organic Chemistry.

-

URL:[Link]

-

Buchwald-Hartwig User Guide

Disclaimer: These protocols involve the use of hazardous chemicals. All experiments should be performed in a fume hood with appropriate PPE.[1] Yields may vary based on specific substrate substituents.

Sources

Application Note: Optimized Amide Coupling of 6-Bromo-7-fluoroquinoline-3-carboxylic Acid

Executive Summary & Strategic Analysis